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Compound of Interest

Compound Name: Benziodarone

Cat. No.: B1666584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties and

structure of Benziodarone, a benzofuran derivative with known uricosuric and vasodilatory

effects. This document details its chemical identifiers, physicochemical properties, and

structural information. It further elucidates the methodologies for its synthesis and analysis,

based on established protocols for analogous compounds. The guide also explores the

molecular mechanisms of action, including its interaction with transthyretin and its role as a

uricosuric agent. Detailed experimental protocols and signaling pathway diagrams are provided

to facilitate further research and development.

Chemical Identity and Structure
Benziodarone is a synthetic benzofuran derivative. Its chemical structure consists of a 2-

ethylbenzofuran core linked to a 4-hydroxy-3,5-diiodophenyl group via a ketone bridge.

Table 1: Chemical Identifiers of Benziodarone
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Identifier Value

IUPAC Name
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-

diiodophenyl)methanone[1]

CAS Number 68-90-6

Molecular Formula C₁₇H₁₂I₂O₃[1]

Molecular Weight 518.09 g/mol

InChI

InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-

14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-

9/h3-8,21H,2H2,1H3[1]

InChIKey CZCHIEJNWPNBDE-UHFFFAOYSA-N[1]

Canonical SMILES
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(

C(=C3)I)O)I[1]

Synonyms

Amplivix, Cardivix, Dilafurane, L-2329, (2-Ethyl-

3-benzofuranyl)(4-hydroxy-3,5-

diiodophenyl)methanone

Physicochemical Properties
The physicochemical properties of Benziodarone are crucial for its formulation, delivery, and

pharmacokinetic profile.

Table 2: Physicochemical Properties of Benziodarone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11089511/
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/product/b1666584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Melting Point 167 °C

Solubility

Chloroform (Slightly), DMSO

(Slightly), Ethyl Acetate

(Slightly)

Water Solubility 5.881 mg/L (at 20 °C)

logP (predicted) 5.6 [1]

Density (estimate) 1.9173 g/cm³

Appearance Beige solid

Experimental Protocols
Synthesis of Benziodarone
The following is a general procedure for the synthesis of Benziodarone, adapted from the

synthesis of structurally related benzofuran derivatives.[2] This multi-step synthesis involves

the formation of a 2-ethylbenzofuran intermediate, followed by Friedel-Crafts acylation and

subsequent iodination.

Workflow for the Synthesis of Benziodarone
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General Synthetic Workflow for Benziodarone

Salicylaldehyde

Step 1: Reaction

Chloroacetone

2-Acetyl-1-benzofuran

Step 2: Wolff-Kishner Reduction

Hydrazine Hydrate

2-Ethyl-1-benzofuran

Step 3: Friedel-Crafts Acylation

4-Methoxybenzoyl chloride

2-Ethyl-3-(4-methoxybenzoyl)-1-benzofuran

Step 4: Demethylation

BBr3

2-Ethyl-3-(4-hydroxybenzoyl)-1-benzofuran (Benzarone)

Step 5: Iodination

Iodine / KI

Benziodarone

Click to download full resolution via product page

Caption: General Synthetic Workflow for Benziodarone.

Step 1: Synthesis of 2-Acetyl-1-benzofuran

Salicylaldehyde is reacted with chloroacetone in the presence of a base (e.g., potassium

carbonate) in a suitable solvent (e.g., acetone).

The reaction mixture is refluxed until completion, monitored by Thin Layer Chromatography

(TLC).

The product, 2-acetyl-1-benzofuran, is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Ethyl-1-benzofuran

2-Acetyl-1-benzofuran undergoes a Wolff-Kishner reduction.

The ketone is reacted with hydrazine hydrate in a high-boiling point solvent (e.g., diethylene

glycol) with a strong base (e.g., potassium hydroxide).
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The reaction mixture is heated to a high temperature to facilitate the reduction of the acetyl

group to an ethyl group, yielding 2-ethyl-1-benzofuran.

Step 3: Friedel-Crafts Acylation

2-Ethyl-1-benzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis

acid catalyst (e.g., aluminum chloride or tin tetrachloride) in an inert solvent (e.g.,

dichloromethane or carbon disulfide).

The reaction is typically carried out at a low temperature and then allowed to warm to room

temperature.

The resulting product is 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran.

Step 4: Demethylation

The methoxy group of 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran is deprotected to a

hydroxyl group using a demethylating agent such as boron tribromide (BBr₃) in an inert

solvent.

This step yields 2-ethyl-3-(4-hydroxybenzoyl)-1-benzofuran, also known as Benzarone.

Step 5: Iodination

The final step involves the iodination of the phenolic ring of Benzarone.

Benzarone is dissolved in a basic solution (e.g., aqueous sodium hydroxide) and treated with

a solution of iodine and potassium iodide.

The reaction is typically performed at a controlled temperature to achieve di-iodination at the

ortho positions to the hydroxyl group, yielding Benziodarone.

The product is then precipitated by acidification and purified by recrystallization.

Analytical Methods
The purity and identity of Benziodarone can be determined using various analytical

techniques.
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Table 3: Analytical Methods for Benziodarone Characterization

Technique Protocol Overview

High-Performance Liquid Chromatography

(HPLC)

An isocratic reversed-phase HPLC method can

be employed. A C18 column is typically used

with a mobile phase consisting of a mixture of

acetonitrile, water, and an acid modifier like

formic or phosphoric acid. Detection is

commonly performed using a UV detector at a

wavelength where Benziodarone exhibits strong

absorbance.

Nuclear Magnetic Resonance (NMR)

Spectroscopy

¹H and ¹³C NMR spectra are recorded in a

suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃). The chemical shifts (δ) in ppm and

coupling constants (J) in Hz are used to confirm

the molecular structure.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with

electrospray ionization (ESI) or atmospheric-

pressure chemical ionization (APCI) can be

used to determine the exact mass of the

molecule and confirm its elemental composition.

[3]

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides

the definitive three-dimensional structure of

Benziodarone, including bond lengths, bond

angles, and crystal packing information.

Mechanism of Action
Benziodarone exhibits multiple pharmacological effects, primarily as a uricosuric agent and a

transthyretin stabilizer. Its vasodilatory properties are less well-characterized but are thought to

be similar to other benzofuran derivatives.

Uricosuric Action
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Benziodarone is known to be a uricosuric agent, meaning it increases the excretion of uric

acid in the urine.[4] This action is particularly relevant in the treatment of gout. The mechanism

is believed to be analogous to that of Benzbromarone, which involves the inhibition of uric acid

reabsorption in the renal tubules.[5]

Proposed Uricosuric Signaling Pathway of Benziodarone
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Proposed Uricosuric Mechanism of Benziodarone
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Mechanism of TTR Stabilization by Benziodarone
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Putative Vasodilation Pathway of Benziodarone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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